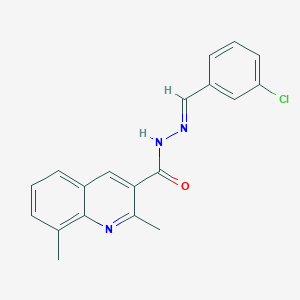![molecular formula C20H18ClN3OS B306783 N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide](/img/structure/B306783.png)
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as CQAH, is a chemical compound that has been widely studied for its potential applications in scientific research. CQAH is a highly versatile compound that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
The mechanism of action of N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has been found to have a high affinity for certain metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the induction of apoptosis in cancer cells, and the disruption of cellular processes. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for researchers studying these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in lab experiments is its versatility. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide. Some possible areas of focus include further studies on its mechanism of action, the development of new synthetic methods for producing this compound, and the exploration of its potential applications in the treatment of infectious diseases and other medical conditions. Additionally, researchers may continue to investigate the potential use of this compound as a fluorescent probe for detecting metal ions and as a tool for studying the mechanism of action of certain enzymes.
Métodos De Síntesis
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzaldehyde with 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in the presence of a suitable catalyst. Other methods for synthesizing this compound have also been reported in the scientific literature.
Aplicaciones Científicas De Investigación
N'-(2-chlorobenzylidene)-2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, as a potential anti-cancer agent, and as a tool for studying the mechanism of action of certain enzymes. This compound has also been studied for its potential use in the treatment of infectious diseases, such as malaria.
Propiedades
Fórmula molecular |
C20H18ClN3OS |
|---|---|
Peso molecular |
383.9 g/mol |
Nombre IUPAC |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H18ClN3OS/c1-13-6-5-8-16-18(10-14(2)23-20(13)16)26-12-19(25)24-22-11-15-7-3-4-9-17(15)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ |
Clave InChI |
ZYVJUTQJPPZVEM-SSDVNMTOSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC=CC=C3Cl |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C |
SMILES canónico |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(3-phenyl-2-propenylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306702.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)

![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)